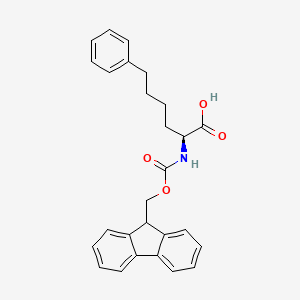

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid is a compound that belongs to the class of Fmoc-protected amino acids. The Fmoc group, or 9-fluorenylmethyloxycarbonyl, is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly useful in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-6-phenylhexanoic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using automated peptide synthesizers. These machines allow for the rapid and efficient synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid can undergo various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of peptides and peptidomimetics.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of functional materials and biomaterials.

Mechanism of Action

The primary function of (S)-2-(Fmoc-amino)-6-phenylhexanoic acid is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

(S)-2-(Boc-amino)-6-phenylhexanoic acid: Uses the Boc (tert-butyloxycarbonyl) protecting group instead of Fmoc.

(S)-2-(Cbz-amino)-6-phenylhexanoic acid: Uses the Cbz (carbobenzyloxy) protecting group.

Uniqueness

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid is unique due to the properties of the Fmoc group, which offers several advantages:

Biological Activity

(S)-2-(Fmoc-amino)-6-phenylhexanoic acid, also known as Fmoc-(S)-2-amino-6-phenylhexanoic acid, is a compound with significant potential in various biological applications, particularly in peptide synthesis and drug development. This article explores its biological activity, including its structural properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-phenylhexanoic acid

- Molecular Formula : C27H27NO4

- Molecular Weight : 429.52 g/mol

- CAS Number : 2350732-99-7

- Purity : 95% .

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. Its structure allows for the introduction of hydrophobic interactions in peptide sequences, enhancing their stability and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing similar fatty acid components have demonstrated significant activity against various Gram-negative bacteria, including polymyxin-resistant strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| Nonapeptide with C8 tail | 1–2 | Pseudomonas aeruginosa ATCC 27853 |

| Fmoc-(S)-2-amino-6-phenylhexanoic acid | 0.5–4 | Various Gram-negative strains |

| Fatty acid derivative | 8 | Polymyxin-resistant P. aeruginosa |

The incorporation of fatty acyl chains has been shown to enhance the antimicrobial potency by improving membrane interaction and penetration .

Cytotoxicity Studies

While exploring its antimicrobial properties, cytotoxicity was assessed using human proximal tubular epithelial cells (HK-2). The compound exhibited minimal cytotoxic effects at concentrations up to 300 µM, indicating a favorable safety profile for further development .

Case Studies

- Peptide Synthesis : A study demonstrated the efficient incorporation of this compound into peptide sequences. The presence of the Fmoc group facilitated selective deprotection under mild conditions, allowing for the synthesis of complex peptides with enhanced biological functions .

- Structure-Activity Relationship (SAR) : Research involving structural modifications of related compounds revealed that variations in the fatty acid component significantly influenced antimicrobial activity. For example, analogues with less lipophilic tails showed reduced efficacy against resistant bacterial strains, emphasizing the importance of hydrophobic interactions in their mechanism of action .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO4/c29-26(30)25(17-9-4-12-19-10-2-1-3-11-19)28-27(31)32-18-24-22-15-7-5-13-20(22)21-14-6-8-16-23(21)24/h1-3,5-8,10-11,13-16,24-25H,4,9,12,17-18H2,(H,28,31)(H,29,30)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOVBPGEEROSSE-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.